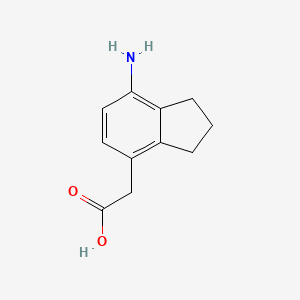

(7-Amino-indan-4-yl)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(7-amino-2,3-dihydro-1H-inden-4-yl)acetic acid |

InChI |

InChI=1S/C11H13NO2/c12-10-5-4-7(6-11(13)14)8-2-1-3-9(8)10/h4-5H,1-3,6,12H2,(H,13,14) |

InChI Key |

FRJUFCMQKNOVTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)N)CC(=O)O |

Origin of Product |

United States |

Background and Context of Indane Based Scaffolds in Research Chemistry

The indane ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a well-established and attractive scaffold in medicinal chemistry. google.com This framework offers a unique combination of aromatic and aliphatic characteristics within a rigid conformation, providing a versatile platform for the spatial arrangement of various substituents. google.com This rigidity is a key feature, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.

Indane-based scaffolds are recognized as "privileged substructures" in drug discovery, as they are found in a variety of compounds with diverse biological activities. google.com Numerous clinically used drugs incorporate the indane motif, demonstrating its therapeutic potential. Examples include:

Indinavir: An HIV-1 protease inhibitor used in the treatment of HIV/AIDS. google.com

Sulindac: A non-steroidal anti-inflammatory drug (NSAID) that has also shown potential as an anti-cancer agent. nih.govresearchgate.net

Donepezil: A medication used to treat Alzheimer's disease. researchgate.net

Indacaterol: An ultra-long-acting β-adrenoceptor agonist for the management of chronic obstructive pulmonary disease (COPD). google.com

The versatility of the indane scaffold allows for the development of compounds targeting a wide array of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. google.comajrconline.org Researchers have explored the synthesis of various indane derivatives, such as aminoindanes and indanediones, which have shown promise as neuroprotective and neuroleptic agents. researchgate.netepo.org The ability to modify the substitution pattern on the indane ring system facilitates extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic properties of drug candidates. researchgate.net

Significance of 7 Amino Indan 4 Yl Acetic Acid As a Research Compound

While extensive research specifically on (7-Amino-indan-4-yl)-acetic acid is not widely documented in publicly available literature, its structural components suggest its potential significance as a research compound. The combination of the indane scaffold with an amino group and an acetic acid functional group makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The amino group provides a site for further chemical modification, such as acylation or alkylation, allowing for the introduction of diverse chemical functionalities. This is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound. The acetic acid moiety introduces a carboxylic acid group, which can participate in various biological interactions, such as forming salt bridges with basic residues in protein binding sites. Carboxylic acid groups are common features in many drugs and can influence a compound's solubility, pharmacokinetic profile, and target binding.

Given the known biological activities of other amino-indane derivatives, it is plausible that this compound could serve as a precursor for the development of novel agents targeting the central nervous system or for other therapeutic areas where the indane scaffold has proven to be effective. The specific substitution pattern of the amino and acetic acid groups on the indane ring is likely to confer unique pharmacological properties that warrant further investigation.

Overview of Current Academic Research Landscape for 7 Amino Indan 4 Yl Acetic Acid

Established Synthetic Pathways for this compound

The construction of the this compound molecule relies on multi-step synthetic sequences that often involve the formation of the indane ring system as a key step.

Retrosynthetic Analysis and Key Intermediates in this compound Synthesis

A common retrosynthetic approach for this compound involves disconnecting the acetic acid side chain and the amino group, leading back to a functionalized indane core. A key intermediate in many synthetic routes is a substituted indanone. For instance, a plausible retrosynthetic pathway could start from the target molecule and disconnect the C-C bond of the acetic acid moiety, suggesting a precursor like a 4-substituted-7-aminoindane. Further disconnection of the amino group could lead back to a 7-nitro or other suitably protected indane derivative.

The synthesis often commences from a substituted benzene (B151609) derivative which undergoes a series of reactions to build the five-membered ring of the indane system. Friedel-Crafts acylation or alkylation reactions are commonly employed to introduce a side chain that can be cyclized to form the indanone.

Key intermediates in the synthesis of related aminoindane structures have been reported. For example, the synthesis of 1-amino-7-hydroxyindan derivatives has been described, highlighting the importance of functionalized indanones as precursors. google.com Similarly, the preparation of 4-aminoindane derivatives has been explored, though often with limited substitution patterns. google.com

A typical forward synthesis might involve:

Nitration of a suitable indane or indanone precursor to introduce the nitrogen functionality at the 7-position.

Introduction of the acetic acid or a precursor moiety at the 4-position. This could be achieved through various methods, such as a Vilsmeier-Haack reaction on a suitable precursor to form a carboxaldehyde, which can then be further elaborated. nih.gov

Reduction of the nitro group to the primary amine.

If starting from an indanone, the carbonyl group might need to be removed or converted.

Optimization of Synthetic Routes for this compound

The optimization of synthetic routes for indane derivatives focuses on improving yields, reducing the number of steps, and utilizing cost-effective and readily available starting materials. For instance, processes for preparing 4-aminoindane compounds have been the subject of patent applications, indicating the industrial relevance of efficient synthetic methods. google.com One patented process describes a multi-step sequence involving hydrogenation of a dihydroquinoline, acylation, rearrangement to an acyl indane, and subsequent hydrolysis to yield the 4-aminoindane. google.com

Another approach to optimize the synthesis of related structures involves the use of modern catalytic methods. For example, the Buchwald-Hartwig amination has been used for the synthesis of substituted 4-aminoindanes, although this method can be cost-intensive due to the use of transition metal catalysts. google.com Research into more efficient catalytic systems and reaction conditions is an ongoing area of interest.

Novel Synthetic Approaches to this compound and its Analogs

The development of novel synthetic methodologies provides access to a wider range of analogs and can overcome limitations of established routes. Recent advances in organic synthesis offer new tools for the construction of the indane core and the introduction of the required functional groups.

For example, methods for preparing substituted 4-aminoindane derivatives have been developed that avoid some of the drawbacks of earlier methods. google.com These might involve novel cyclization strategies or the use of new reagents. The synthesis of analogs with different substitution patterns on the aromatic ring or the cyclopentane (B165970) ring can provide valuable structure-activity relationship (SAR) data in medicinal chemistry programs.

Strategies for Derivatization of this compound for Research Applications

Derivatization of the lead compound this compound is a crucial step in drug discovery and chemical biology to explore its biological activities and to develop probes for studying its mechanism of action. nih.govresearchgate.netgreyhoundchrom.com Both the amino and the carboxylic acid functional groups serve as convenient handles for modification.

Synthesis of Substituted this compound Derivatives

The amino group of this compound can be readily acylated or alkylated to introduce a variety of substituents. For instance, reaction with acid chlorides or anhydrides can yield a series of amides. nih.govacs.orgacs.org These modifications can significantly alter the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity, which can in turn affect its biological activity.

The carboxylic acid group can be converted to esters, amides, or other functional groups. Coupling reactions with various amines or alcohols, often facilitated by coupling reagents like EDC or HBTU, can generate a library of derivatives. rroij.com

| Starting Material | Reagent | Product Type | Reference |

| Amine | Acid Chloride | Amide | nih.gov |

| Carboxylic Acid | Amine / Coupling Reagent | Amide | rroij.com |

| Amine | Alkyl Halide | Alkylated Amine | N/A |

| Carboxylic Acid | Alcohol / Acid Catalyst | Ester | N/A |

Incorporation of this compound into Hybrid Molecules for Research

Hybrid molecules, which combine two or more pharmacophores, are a promising strategy in drug discovery to achieve synergistic effects or to target multiple biological pathways. nih.govresearchgate.net this compound can be incorporated as a building block into larger, more complex molecules.

In Vitro Biological Screening and Initial Characterization of this compound Activities

In vitro biological screening is a crucial first step in characterizing the biological effects of a novel chemical entity. This process typically involves a battery of standardized assays to identify any potential biological activity.

Cell-based Assays for this compound Activity Profiling

Cell-based assays are fundamental in determining the effect of a compound on whole, living cells. sigmaaldrich.com These assays can measure a wide range of cellular processes, including cell viability, proliferation, cytotoxicity, apoptosis, and specific signaling pathway activation. sigmaaldrich.com For a compound like this compound, a typical screening panel would involve exposing various human cell lines (e.g., cancer cell lines, normal cell lines) to the compound and measuring its effects.

However, a thorough search of scientific databases has not yielded any specific studies that have performed cell-based assay profiling for this compound. Consequently, no data on its effects on cell viability, proliferation, or other cellular functions is currently available in the public domain.

Interactive Data Table: Cell-based Assay Profile of this compound No publicly available data could be found to populate this table.

| Assay Type | Cell Line | Endpoint Measured | Result | Reference |

| --- | --- | --- | --- | --- |

Biochemical Assays for Enzyme Modulation by this compound

Biochemical assays are designed to determine if a compound directly interacts with and modulates the activity of specific enzymes. arabjchem.org These assays are critical for identifying potential molecular targets and understanding the mechanism of action of a compound.

There are no published studies detailing the screening of this compound against a panel of enzymes. Therefore, its potential to inhibit or activate key enzymes, such as kinases, proteases, or metabolic enzymes, remains uncharacterized.

Interactive Data Table: Enzyme Modulation by this compound No publicly available data could be found to populate this table.

| Enzyme Target | Assay Principle | Activity (IC50/EC50) | Reference |

| --- | --- | --- | --- |

Mechanistic Studies of this compound Action

Mechanistic studies aim to elucidate how a compound exerts its biological effects at the molecular level. This involves identifying its direct molecular targets and the signaling pathways it modulates.

Elucidation of Molecular Targets for this compound

Identifying the specific molecular targets of a compound is a key step in understanding its pharmacological potential. mdpi.com This can be achieved through various methods, including affinity chromatography, proteomics-based approaches, and computational modeling.

To date, no studies have been published that identify the molecular targets of this compound. Without such studies, it is not possible to specify which proteins or other macromolecules it may bind to and modulate.

Identification of Signaling Pathways Modulated by this compound

Once a biological activity is observed, researchers often investigate which cellular signaling pathways are affected by the compound. nih.gov This can involve techniques like western blotting for key signaling proteins, reporter gene assays, and transcriptomic analysis.

As there is no initial data on the biological activity of this compound, no subsequent studies on its impact on specific signaling pathways have been conducted or published.

Receptor Binding and Ligand-Target Interaction Studies for this compound

Receptor binding assays are used to determine if a compound binds to specific cellular receptors. beilstein-journals.org If a target is identified, further studies can characterize the nature of the interaction, such as binding affinity and kinetics. researchgate.net

No receptor binding or ligand-target interaction studies for this compound are available in the scientific literature. Therefore, its ability to bind to any known receptors is currently unknown.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The indane scaffold, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is recognized as a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for designing molecules that can interact with specific biological targets. bohrium.com Derivatives of indane, such as aminoindanes and indanylacetic acids, have shown a wide range of pharmacological activities. ajrconline.orgresearchgate.neteburon-organics.com The structure-activity relationship (SAR) of these derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This section explores the SAR of compounds related to this compound, focusing on systematic modifications of the indane ring and the functional amino and acetic acid moieties.

Systematic Modification of the Indane Ring System in this compound

The indane ring system offers multiple positions for substitution, both on the aromatic (positions 4, 5, 6, and 7) and the aliphatic portions (positions 1, 2, and 3). Modifications at these sites can significantly influence a molecule's interaction with its biological target.

Aromatic Ring Substitutions: Substituents on the benzene ring of the indane nucleus play a critical role in modulating biological activity. Studies on related indane derivatives have shown that the position and nature of these substituents can enhance potency and selectivity. For instance, in a series of homochiral 7-substituted 1-aminoindans investigated as 5-HT1A receptor ligands, the type of substituent at the 7-position was critical for affinity. The highest affinity was observed for the R-(-)-7-propoxy-1-(di-n-propylamino)indan, indicating that an alkoxy group at this position is favorable for this specific target. nih.gov In other contexts, such as indan-1-acetic acid derivatives, the introduction of a methoxy (B1213986) group at the 6-position or at both the 5- and 6-positions was found to remarkably enhance analgesic activity. core.ac.uk

The introduction of bulky substituents can also alter the binding mode and properties of indane-based compounds. In a study of indanesulfonamides as carbonic anhydrase inhibitors, adding a bulky valproylamido moiety to the indane ring led to a 15-fold increase in inhibitory activity compared to the unsubstituted parent compound, attributed to additional interactions within the enzyme's active site. sci-hub.se This suggests that the region of the indane ring distal to the primary pharmacophoric groups, such as the 4- and 7-positions in the parent compound, can be modified to optimize secondary interactions with a target.

The stereochemistry of the indane ring is also a determining factor for biological activity. Rigidifying flexible side chains of known pharmacologically active molecules by incorporating them into an indane scaffold has been a successful strategy. In the development of AT2 receptor ligands, this approach yielded potent antagonists. It was consistently found that for enantiomeric pairs, the enantiomer with a positive optical rotation exhibited the highest receptor affinity. bohrium.comrsc.org This highlights the importance of the specific three-dimensional arrangement of the indane core for optimal receptor engagement.

Table 1: Effect of Indane Ring Substitution on Receptor Binding Affinity This table presents data from related indane derivatives to illustrate the impact of ring modifications.

| Compound/Derivative | Modification | Target | Activity (pKi) nih.gov |

|---|---|---|---|

| R-(-)-7-Methoxy-1-(di-n-propylamino)indan | 7-OCH₃ | 5-HT1A | 6.22 |

| R-(-)-7-Propoxy-1-(di-n-propylamino)indan | 7-OPr | 5-HT1A | 7.07 |

| S,S'-(+)-7-Benzylamido-1-(1-phenylethylamino)indan | 7-NHCO-Bn | 5-HT1A | 6.40 |

Aliphatic Ring Modifications: Modifications to the cyclopentane portion of the indane ring also have a significant impact on activity. The degree of saturation is important; for example, moving from an indene (B144670) to an indane can alter affinity for opioid receptors. ajrconline.org Furthermore, the geometry of substituents on the aliphatic ring is crucial. Studies on melatonin (B1676174) receptor agonists showed that the geometry of substituents at the 1-position of the indane system plays an important role in binding affinity.

Exploration of the Amino and Acetic Acid Moieties in this compound SAR

The amino and acetic acid groups are primary pharmacophoric elements that are critical for the biological activity of many compounds, often engaging in key hydrogen bonding or ionic interactions with the target protein.

The Amino Moiety: The position and substitution of the amino group on the indane scaffold are fundamental to its pharmacological profile. In studies of aminoindans as monoamine transporter ligands, the position of the amino group (e.g., 2-aminoindan) and substitutions on the aromatic ring dictate the compound's selectivity for dopamine, norepinephrine, or serotonin (B10506) transporters. nih.gov For the this compound scaffold, the 7-amino group is likely a key interaction point. Moving this group to other positions (e.g., position 1, 2, or 5) would be expected to drastically alter the binding mode and activity. nih.govnih.gov

N-alkylation of the amino group is a common modification. In the context of 5-HT1A receptor ligands, N,N-di-n-propyl substitution on the 1-aminoindan (B1206342) scaffold was associated with high-affinity agonism. nih.gov Conversely, for certain enzyme inhibitors, N-methylation can decrease activity at one target while enhancing it at another, demonstrating the complex role of this functional group. acs.org Replacing the primary amine with secondary or tertiary amines, or incorporating it into a heterocyclic ring, are other strategies to modulate activity, selectivity, and physicochemical properties. nih.gov

The Acetic Acid Moiety: The carboxylic acid group is a common feature in many drugs, often acting as a key hydrogen bond donor/acceptor or forming a salt bridge with a positively charged residue in the target protein. However, it can also present challenges such as poor membrane permeability and metabolic instability. nih.gov

SAR studies on indole (B1671886) acetic acid derivatives, which are structurally related to indanylacetic acids, show that replacement of the carboxyl group with other acidic functionalities typically decreases anti-inflammatory activity, and corresponding amide analogues are often inactive. youtube.com This underscores the importance of the acidic proton and the specific geometry of the carboxylate group for activity in that context.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to address the liabilities of the carboxylic acid group while retaining its essential binding interactions. drughunter.comnih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various hydroxy-heterocycles like isoxazolols. nih.govenamine.net For example, replacing a carboxylic acid with a tetrazole ring can lead to a significant increase in potency and improved oral bioavailability by mimicking the acidic nature of the carboxyl group but with different physicochemical properties. drughunter.com In the context of indanylacetic acid derivatives as PPAR agonists, the acid moiety serves as a crucial "head group" for receptor activation. researchgate.netacs.org The length of the alkyl chain connecting the indane nucleus to the acid group is also a critical parameter; increasing the chain length from acetic to propionic acid can modulate activity. core.ac.uk

Table 2: Common Bioisosteric Replacements for Carboxylic and Amino Moieties This table summarizes potential modifications based on general medicinal chemistry principles and findings from related compound classes.

| Original Moiety | Bioisosteric Replacement | Potential Impact | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidic nature, can improve metabolic stability and potency. | nih.govdrughunter.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Maintains acidity, can alter binding and physicochemical properties. | nih.gov |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a metal chelator and H-bond donor/acceptor. | nih.gov |

| Primary Amine (-NH₂) | Hydroxyl (-OH) | Similar size, changes H-bonding from donor to donor/acceptor, removes basicity. | u-tokyo.ac.jp |

| Primary Amine (-NH₂) | N-Alkylated Amine (-NHR, -NR₂) | Modulates basicity, lipophilicity, and steric profile. | nih.govacs.org |

Development of SAR Models for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For indane-based scaffolds, QSAR studies can provide valuable insights for designing new derivatives with improved potency and selectivity.

Several QSAR studies have been successfully applied to indane derivatives. For instance, 3D-QSAR models using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase inhibitors. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding properties are favorable or unfavorable for activity. For the indanone inhibitors, the models indicated that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge could enhance binding affinity. nih.gov

For indanylacetic acid derivatives acting as PPARδ agonists, a QSAR study identified key molecular descriptors that correlate with their activity. researchgate.net The developed models, using Multiple Linear Regression (MLR), showed that a combination of constitutional, topological, geometrical, and electronic features of the molecules could predict their agonistic activity. Such models are crucial for the virtual screening of new compound libraries and for prioritizing synthetic efforts toward molecules with a higher probability of success. researchgate.netdntb.gov.ua

A reliable QSAR model for a this compound scaffold would require a dataset of analogs with experimentally determined biological activities. The model would likely identify descriptors related to the electronic properties of the aromatic ring (influenced by substituents), the steric and lipophilic properties of the entire molecule, and the hydrogen-bonding potential of the amino and carboxylic acid groups as critical for activity. The ultimate goal of such a model is to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more effective therapeutic agents. nih.govmdpi.com

Preclinical Mechanistic Research and Functional Probes Derived from 7 Amino Indan 4 Yl Acetic Acid

Investigational Models for Studying (7-Amino-indan-4-yl)-acetic acid Mechanisms

The use of both in vivo and advanced in vitro models is critical for understanding the complex biological processes a chemical compound may influence.

Use of Animal Models for Investigating in vivo Mechanistic Biological Processes

Animal models are indispensable tools in preclinical research, allowing for the study of a compound's effects within a whole, living organism. biomedpharmajournal.orgnih.gov These models are crucial for investigating pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a compound) and pharmacodynamics (the compound's effect on the body). nih.gov For a compound like this compound, animal models would be essential to identify which organ systems are affected, to understand its mechanism of action at a systemic level, and to observe any potential on-target or off-target effects. biomedpharmajournal.orgmdpi.com However, no published studies detailing the use of animal models to investigate the mechanistic biological processes of this compound could be identified.

Organoid and 3D Culture Systems for Mechanistic Research on this compound

In recent years, organoid and other 3D cell culture systems have emerged as powerful tools that bridge the gap between traditional 2D cell cultures and animal models. nih.govyeasenbio.comnih.gov These systems, which can be derived from stem cells or primary tissues, self-organize into structures that mimic the architecture and function of human organs to a remarkable degree. yeasenbio.comnih.gov They offer a more physiologically relevant environment to study a compound's effects on human cells and tissues. nih.govdtu.dk For this compound, such models would be invaluable for dissecting its cellular and molecular mechanisms in a human-relevant context. At present, there is no available research documenting the use of organoid or 3D culture systems for the mechanistic study of this specific compound.

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of a compound into a chemical probe is a critical step in understanding its function and validating its target.

Synthesis of Labeled this compound for Target Engagement Studies

To confirm that a compound interacts with its intended target within a cell or organism, researchers often synthesize labeled versions of the compound. nih.govacs.org This can involve incorporating a radioactive isotope (like ¹⁸F for PET imaging) or a fluorescent tag. nih.govrsc.org These labeled molecules allow for direct visualization and quantification of target engagement. nih.govacs.org The process of synthesizing a labeled version of this compound would be a necessary step to definitively identify its molecular targets in a biological system. Information regarding the synthesis of such labeled derivatives is not currently available.

Utility of this compound in Target Validation Research

Once a target has been identified, a chemical probe can be used to validate its role in a particular biological process or disease. mdpi.commdpi.com By selectively inhibiting or activating the target with the probe, researchers can study the downstream consequences and determine if the target is a viable point for therapeutic intervention. mdpi.com The potential utility of this compound in target validation research is contingent on the identification of its biological target(s), for which there is currently no public data.

Computational and Theoretical Investigations of 7 Amino Indan 4 Yl Acetic Acid

Molecular Docking and Binding Affinity Predictions for (7-Amino-indan-4-yl)-acetic acid

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target. For a compound like this compound, molecular docking studies would be crucial in identifying potential biological targets and elucidating the molecular basis of its activity.

Research on structurally similar indane derivatives has demonstrated the utility of molecular docking in identifying potent enzyme inhibitors. For instance, a study on indene (B144670) amino acid derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors revealed that these compounds could effectively bind to the enzyme's active site. acs.org By replacing an aminocyclobutanecarboxylic acid linker with an indene amino acid, researchers aimed to enhance hydrophobic interactions with the SDH enzyme, potentially increasing binding affinity. acs.org Similarly, indanyl acetic acid derivatives have been investigated as peroxisome proliferator-activated receptor (PPAR) pan-agonists, with docking studies revealing key hydrogen-bonding interactions essential for ligand binding. semanticscholar.org

A hypothetical molecular docking study of this compound against a putative target would involve preparing the 3D structures of both the ligand and the receptor. The docking simulation would then be performed using software like AutoDock or FlexX to predict the binding pose and estimate the binding affinity, often expressed as a docking score or binding energy. The results would highlight key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the indane ring or the acetic acid moiety of the ligand.

Table 1: Illustrative Molecular Docking Data for Indane Derivatives Against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| This compound (Hypothetical) | -8.5 | TYR123, SER245, ARG301 | Hydrogen Bond, Hydrophobic |

| Indan-4-yl-acetic acid | -7.2 | TYR123, LEU280 | Hydrophobic |

| 7-Amino-indan | -6.8 | SER245, ASP300 | Hydrogen Bond, Electrostatic |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can assess the stability of the docked complex, reveal conformational changes, and provide a more accurate estimation of binding free energies.

For a complex of this compound and its putative target, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation would be analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. Root-mean-square fluctuation (RMSF) analysis would highlight flexible regions of the protein.

A study on indole-3-acetic acid (IAA)-tacrine hybrids, which share the acetic acid moiety, employed MD simulations to understand their binding with cholinesterases. nih.gov These simulations, coupled with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations, indicated that the most potent hybrid had a stronger binding affinity, explaining its enhanced inhibitory effect. nih.gov Such an approach for this compound would provide valuable insights into the dynamic nature of its interaction with a target protein, complementing the static picture provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogs.

For a series of derivatives of this compound, a QSAR study would involve generating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates these descriptors with the observed biological activity.

Research on indanyl acetic acid derivatives as PPAR agonists has successfully utilized QSAR to establish a correlation between the physicochemical properties of the compounds and their activity. semanticscholar.org Another study on aminophenyl benzamide (B126) derivatives as histone deacetylase (HDAC) inhibitors developed a 3D-QSAR model that highlighted the importance of hydrophobic character and hydrogen bond donating groups for inhibitory potency. nih.gov These examples underscore the potential of QSAR in optimizing the structure of this compound to enhance its desired biological effect. A well-validated QSAR model could predict the activity of untested derivatives, thereby prioritizing synthetic efforts.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Description | Contribution to Activity |

| LogP | Lipophilicity | Positive/Negative |

| Molecular Weight | Size of the molecule | Negative |

| Number of H-bond donors | Hydrogen bonding capacity | Positive |

| Polar Surface Area (PSA) | Polarity of the molecule | Negative |

The contribution to activity is hypothetical and would depend on the specific biological target.

In Silico ADMET Prediction for Research Compound Prioritization

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction tools allow for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thus helping to prioritize research compounds.

For this compound, a variety of ADMET properties can be predicted using web-based platforms like SwissADME and PreADMET. nih.govnih.gov These predictions are based on the compound's structure and include parameters such as gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for toxicity.

Studies on other small molecules, such as androstane (B1237026) derivatives and sulfonamides, have demonstrated the utility of in silico ADMET analysis in flagging potential liabilities early in the drug discovery process. nih.govnih.gov For instance, predictions can suggest whether a compound is likely to be orally bioavailable or if it might inhibit key metabolic enzymes, leading to potential drug-drug interactions. nih.govfrontiersin.org

Table 3: Hypothetical In Silico ADMET Profile for this compound

| Property | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Unlikely to cross into the brain |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6 |

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

This table presents a hypothetical ADMET profile and is for illustrative purposes only.

By leveraging these computational and theoretical methods, researchers can gain significant insights into the potential of this compound as a therapeutic agent, guiding its further experimental investigation and optimization.

Analytical Methodologies for Research Scale Quantification and Characterization of 7 Amino Indan 4 Yl Acetic Acid

Chromatographic Techniques for (7-Amino-indan-4-yl)-acetic acid Analysis in Research Samples

Chromatographic techniques are fundamental for the separation and quantification of this compound in various research samples. The choice of method depends on the sample matrix, the required sensitivity, and the specific research question being addressed.

HPLC-UV/Vis and LC-MS Method Development for this compound

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) detection is a widely used technique for the analysis of aromatic compounds like this compound. The presence of the amino-indan group provides a chromophore that allows for UV detection. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Method development for HPLC-UV/Vis and LC-MS analysis of this compound involves the optimization of several parameters to achieve good peak shape, resolution, and sensitivity. A reversed-phase C18 column is commonly employed for the separation of polar and nonpolar analytes. metabolomexchange.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). japsonline.comacs.orgbrieflands.com Gradient elution is often necessary to achieve optimal separation of the target analyte from other matrix components. acs.org

For LC-MS, electrospray ionization (ESI) is a common ionization technique for polar compounds like amino acids. copernicus.orgscholaris.ca The choice between positive and negative ion mode depends on the compound's ability to be protonated or deprotonated. Given the presence of both an amino and a carboxylic acid group, this compound can potentially be detected in both modes. copernicus.org Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to enhance selectivity and sensitivity through Multiple Reaction Monitoring (MRM). sigmaaldrich.com

Below is a table summarizing typical starting parameters for HPLC-UV/Vis and LC-MS method development for this compound.

| Parameter | HPLC-UV/Vis | LC-MS/MS |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | C18 (e.g., 50-150 mm x 2.1 mm, 1.9-3.5 µm) metabolomexchange.orgepa.gov |

| Mobile Phase A | 10-25 mM Phosphate or Acetate Buffer (pH 3-7) acs.orgscirp.org | 0.1% Formic Acid or Acetic Acid in Water metabolomexchange.orgbiotech-asia.org |

| Mobile Phase B | Acetonitrile or Methanol japsonline.comacs.org | Acetonitrile or Methanol with 0.1% Formic Acid metabolomexchange.orgscholaris.ca |

| Gradient | Optimized for separation | Optimized for separation and MS compatibility |

| Flow Rate | 0.8 - 1.2 mL/min nih.gov | 0.2 - 0.5 mL/min scholaris.ca |

| Injection Volume | 10 - 20 µL nih.gov | 2 - 10 µL epa.gov |

| Column Temperature | 25 - 40 °C metabolomexchange.orgepa.gov | 30 - 45 °C scholaris.ca |

| Detection | UV at 254 nm or 280 nm scirp.org | ESI Positive/Negative, MRM transitions |

GC-MS Approaches for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being an amino acid, is non-volatile. Therefore, a derivatization step is necessary to convert it into a volatile derivative suitable for GC-MS analysis. nih.gov

Common derivatization reagents for amino acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and acylating agents such as pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net The derivatization reaction targets the amino and carboxylic acid functional groups, increasing the compound's volatility. nih.gov

The choice of derivatization reagent and reaction conditions needs to be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts. nih.gov The resulting derivatives are then separated on a GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer. researchgate.net GC-MS provides excellent chromatographic resolution and structural information from the mass spectra of the derivatives. researchgate.net

The table below outlines a general approach for the GC-MS analysis of this compound after derivatization.

| Parameter | GC-MS |

| Derivatization Reagent | MTBSTFA or BSTFA with a catalyst |

| Reaction Conditions | 60-100 °C for 30-60 min |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless or split |

| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection | Full scan or Selected Ion Monitoring (SIM) |

Spectroscopic Characterization of this compound and its Metabolites in Research Studies

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its potential metabolites in research settings.

NMR Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of organic molecules. For this compound, 1H and 13C NMR would provide detailed information about the arrangement of atoms within the molecule. nih.govrsc.org

In the 1H NMR spectrum, the aromatic protons on the indane ring system would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The protons of the acetic acid side chain and the methylene (B1212753) groups of the indane ring would also have characteristic signals. The amino group proton might be observable, though its signal can be broad and exchangeable with deuterated solvents. rsc.orgnih.gov

The 13C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the indane ring and acetic acid moiety. nih.govrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. nih.gov

Mass Spectrometry for Metabolite Identification in Biological Research Samples

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), is a key technique for identifying metabolites of this compound in biological samples. sigmaaldrich.comnih.gov The high mass accuracy of HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap allows for the determination of the elemental composition of metabolites. metabolomexchange.orgcopernicus.org

Metabolic transformations such as hydroxylation, N-acetylation, or conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) would result in specific mass shifts from the parent compound. By comparing the mass spectra of the parent compound and its potential metabolites, these modifications can be identified. moca.net.ua

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation of the metabolites. nih.gov The fragmentation pattern of a metabolite is compared to that of the parent compound to determine the site of metabolic modification. For instance, a modification on the aromatic ring would likely alter the fragmentation of that part of the molecule, while a change to the acetic acid side chain would affect different fragment ions. moca.net.ua

Development of Bioanalytical Methods for this compound in Complex Biological Matrices for Research

The quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates requires the development and validation of robust bioanalytical methods. pnrjournal.comresearchgate.net LC-MS/MS is the most commonly used platform for this purpose due to its high sensitivity, selectivity, and speed. biotech-asia.orgpnrjournal.com

A critical step in bioanalytical method development is sample preparation, which aims to remove interfering substances from the matrix and concentrate the analyte. japsonline.comresearchgate.net Common sample preparation techniques for small molecules in biological fluids include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. japsonline.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. pnrjournal.comresearchgate.net

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. japsonline.com

The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required limit of quantification. researchgate.net

Method validation is essential to ensure the reliability of the bioanalytical data. pnrjournal.comresearchgate.net Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. researchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

The following table provides an example of a validated bioanalytical method for a similar compound in human plasma, which can serve as a starting point for this compound.

| Parameter | Example Bioanalytical Method |

| Matrix | Human Plasma biotech-asia.org |

| Sample Preparation | Liquid-Liquid Extraction with ethyl acetate biotech-asia.org |

| Chromatography | Reversed-phase LC with a C18 column biotech-asia.org |

| Mobile Phase | Acetonitrile and 0.1% acetic acid in water (gradient) biotech-asia.org |

| Detection | ESI+ LC-MS/MS (MRM mode) biotech-asia.org |

| Internal Standard | A structurally similar compound |

| Linearity Range | 0.5 - 30 ng/mL biotech-asia.org |

| Accuracy | Within ±15% of nominal concentration |

| Precision | RSD < 15% |

| Recovery | > 85% |

Sample Preparation Strategies for this compound in Cell Lysates and Culture Media

The accurate quantification of this compound in complex biological matrices, such as cell lysates and culture media, is a critical prerequisite for understanding its cellular activity and mechanism of action. These matrices contain a multitude of interfering substances, including proteins, lipids, salts, and other small molecules, which can significantly impact analytical results. creative-proteomics.comthermofisher.com Therefore, robust sample preparation is essential to remove these interferences, concentrate the analyte, and ensure compatibility with the downstream analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

For cell lysates , which are particularly rich in proteins and lipids, the primary goal is to efficiently remove these macromolecules. A common initial step involves cell lysis using chemical methods, such as RIPA buffer, often combined with physical disruption like sonication to ensure complete release of intracellular contents. creative-proteomics.com Following lysis, several strategies can be employed for sample clean-up:

Protein Precipitation (PPT): This is a straightforward and widely used method involving the addition of a cold organic solvent, such as acetonitrile or methanol, to the lysate (typically in a 3:1 or 4:1 solvent-to-sample ratio). lcms.cz The solvent denatures and precipitates the majority of the proteins, which can then be pelleted by centrifugation. The resulting supernatant, containing this compound, is then collected for analysis. While simple and fast, PPT may result in incomplete removal of all matrix components, potentially leading to ion suppression in LC-MS analysis. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and thorough clean-up compared to PPT. creative-proteomics.com Given the amphoteric nature of this compound (possessing both a basic amino group and an acidic carboxyl group), a mixed-mode cation exchange (MCX) sorbent would be a suitable choice. A typical SPE workflow involves conditioning the cartridge, loading the acidified sample, washing away neutral and acidic interferences, and finally eluting the target compound with a basic organic solvent. This method provides a cleaner extract and can significantly reduce matrix effects. nih.gov

For cell culture media , the sample complexity can vary. While often less protein-rich than lysates, it contains amino acids, vitamins, salts, and pH indicators that can interfere with analysis. thermofisher.com

Dilute-and-Shoot: For simpler media or when the analyte concentration is high, a "dilute-and-shoot" approach may be sufficient. This involves diluting the sample with the initial mobile phase to reduce matrix viscosity and salt concentration before direct injection.

Derivatization: As a non-canonical amino acid, this compound may exhibit poor retention on standard reversed-phase columns and may lack a strong chromophore for UV detection. Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag) or 9-fluorenylmethyl chloroformate (FMOC) can be employed. lcms.cztandfonline.comnih.gov This process attaches a hydrophobic, UV-active or fluorescent tag to the amino group, enhancing chromatographic retention and detection sensitivity.

The choice of method depends on the required sensitivity, throughput, and the specific composition of the matrix. A comparison of potential strategies is outlined below.

Table 1: Comparison of Hypothetical Sample Preparation Strategies for this compound

| Preparation Method | Matrix | Typical Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |

| Protein Precipitation | Cell Lysate | 85 - 95 | 60 - 80 | High | Low |

| Solid-Phase Extraction | Cell Lysate | > 90 | > 95 | Medium | High |

| Dilute-and-Shoot | Culture Media | > 98 | 75 - 90 | Very High | Low |

| SPE & Derivatization | Culture Media | > 90 | > 95 | Low | Very High |

Emerging Research Applications and Future Directions for 7 Amino Indan 4 Yl Acetic Acid in Academic Science

Potential of (7-Amino-indan-4-yl)-acetic acid as a Scaffold for Novel Research Tools

A scaffold in medicinal chemistry is a core structure upon which a variety of substituents can be attached to create a library of related compounds. The this compound molecule is a prime candidate for such a scaffold due to its distinct functional groups: a primary amine and a carboxylic acid. These groups serve as versatile handles for synthetic modification, allowing for the systematic development of new chemical probes and potential therapeutic leads. nih.gov

The amino group can be readily modified through reactions such as acylation, sulfonylation, and reductive amination to introduce a wide array of functional groups. Similarly, the carboxylic acid group can be converted into esters, amides, or other acid derivatives. acs.org This dual functionality allows for the creation of diverse chemical libraries where substituents can be systematically varied at two different points on the molecule to explore structure-activity relationships (SAR). For instance, conjugation of bioactive molecules to amino acids or peptides via amide bond formation is a common strategy to enhance properties like selectivity and solubility. nih.gov

The indole (B1671886) nucleus, which shares structural similarities with the indane system, is a well-established element in drug discovery, with derivatives like indole-3-acetic acid serving as fundamental building blocks. mdpi.com The rigid framework of the indane core in this compound provides a defined three-dimensional orientation for the appended substituents, which can be crucial for specific interactions with biological targets such as enzymes or receptors.

Table 1: Potential Chemical Modifications of the this compound Scaffold

| Functional Group | Reaction Type | Potential New Moiety |

| Amino Group (-NH₂) | Acylation | Amides |

| Sulfonylation | Sulfonamides ajrconline.org | |

| Alkylation | Secondary/Tertiary Amines | |

| Carboxylic Acid (-COOH) | Esterification | Esters |

| Amidation | Amides (including peptide coupling) nih.gov | |

| Reduction | Alcohols |

Integration of this compound into High-Throughput Screening Libraries for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against a specific biological target. nih.gov The inclusion of this compound and its derivatives into HTS libraries could be highly valuable for identifying novel "hit" compounds. The structural rigidity and functional handles of the molecule make it an attractive starting point for library synthesis. nih.gov

Compound libraries for HTS are often designed around core scaffolds that are known to interact with broad classes of biological targets. nih.gov Derivatives of the related indanone scaffold have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, making them interesting for broad screening campaigns. beilstein-journals.org Furthermore, the acetic acid side chain offers possibilities for creating specialized screening tools. For example, in a different molecular context, 7-aminocoumarin-4-acetic acid (ACA) has been developed as a fluorescent probe for detecting enzyme activity in droplet-based microfluidic HTS systems. nih.gov The hydrophilic nature of the ACA's acetic acid group was crucial for retaining the probe within aqueous droplets, a challenge for more hydrophobic probes. nih.gov This suggests that the acetic acid moiety of this compound could be similarly exploited to develop specialized tools for HTS applications.

The goal of integrating such a scaffold into an HTS library is to screen it against a multitude of receptors and pathways, potentially identifying multiple active compounds for different targets. mdpi.com

Table 2: Potential Biological Target Classes for Screening Derivatives

| Target Class | Rationale based on Related Scaffolds | Citation |

| Carbonic Anhydrases | Indane sulfonamide derivatives are known inhibitors of carbonic anhydrase isozymes, which are targets in cancer. | ajrconline.org |

| Protein Kinases | Many kinase inhibitor libraries are built on heterocyclic scaffolds; the indane core offers a related rigid structure. | nih.govnih.gov |

| G-Protein Coupled Receptors (GPCRs) | The rigid structure is suitable for specific binding in receptor pockets. | |

| Peptidases | The amino acid-like structure could interact with the active sites of proteases or peptidases. | nih.gov |

Challenges and Opportunities in the Academic Research of this compound

Academic research on a specific chemical entity like this compound involves a unique set of challenges and opportunities.

Challenges:

Synthesis: While the core structure is based on commercially available materials, multi-step synthesis can be challenging. A significant hurdle in the synthesis of substituted indanes is achieving regioselectivity—ensuring that chemical modifications occur at the desired position on the ring system. For example, reactions like bromination on a related dichlorobenzonitrile required careful optimization of acids and conditions to control the position of the new substituent. mdpi.com

Purification: The synthesis of derivatives often results in complex mixtures, requiring sophisticated purification techniques to isolate the desired products.

Aggregation: In complex syntheses, such as the assembly of molecules on a solid support, aggregation can be a significant problem, hindering reaction efficiency. This is a known issue in fields like peptide nucleic acid synthesis, which also involves iterative coupling steps. rsc.org

Opportunities:

Chemical Diversity: The primary opportunity lies in the scaffold's capacity for generating vast chemical diversity. The presence of two distinct functional handles allows for the creation of extensive libraries of derivatives for biological screening. ajrconline.org

Structure-Activity Relationship (SAR) Studies: The systematic modification of the scaffold provides a powerful platform for conducting detailed SAR studies. By observing how changes in chemical structure affect biological activity, researchers can gain insights into the molecular requirements for a specific biological effect and design more potent and selective compounds. nih.gov

Novel Biological Activity: The amino-indane core is associated with a range of pharmacological activities. ajrconline.org Exploring derivatives of this compound could lead to the discovery of compounds with novel or improved biological profiles.

Table 3: Summary of Research Challenges and Opportunities

| Category | Description |

| Challenges | Control over regioselectivity during synthesis. mdpi.com Potential for aggregation in complex synthetic routes. rsc.org Requirement for advanced purification methods. |

| Opportunities | Excellent scaffold for generating chemical diversity. Ideal for systematic structure-activity relationship (SAR) studies. nih.gov Potential to discover novel biological activities based on the privileged indane core. ajrconline.org |

Interdisciplinary Research Collaborations Leveraging this compound

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research. Progress in understanding and utilizing this compound would be significantly accelerated through collaborations between different scientific fields.

Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists are essential for designing and executing efficient routes to produce the core scaffold and its derivatives. chemscene.com Medicinal chemists would then guide the design of these derivatives based on principles of drug design and SAR. nih.gov

Biochemistry and Structural Biology: Once synthesized, the compounds need to be tested for biological activity. Biochemists can develop and run enzymatic and cellular assays to screen the compounds against specific targets, such as the carbonic anhydrase isozymes inhibited by related indane sulfonamides. ajrconline.org Structural biologists could then work to solve the crystal structures of promising compounds bound to their protein targets, providing a detailed view of the molecular interactions.

Pharmacology and Cell Biology: Pharmacologists would evaluate the effects of active compounds in more complex biological systems, including cell culture models and potentially in vivo studies. For instance, since related acridone (B373769) derivatives have shown anticancer activity, collaborations with cancer biologists would be crucial to evaluate new derivatives against various cancer cell lines. nih.gov

Computational Chemistry: Molecular modeling and computational chemists can play a role at all stages. They can help predict the binding of virtual derivatives to target proteins, rationalize SAR data, and predict pharmacokinetic properties of the synthesized compounds, helping to prioritize which molecules to synthesize and test. researchgate.net

Role of this compound in Advancing Fundamental Biological Understanding

Beyond the pursuit of new drugs, chemical tools like this compound and its derivatives can be instrumental in advancing our fundamental understanding of biology.

By designing specific inhibitors or probes based on this scaffold, researchers can selectively perturb the function of a single protein within a complex biological network. For example, developing a highly selective inhibitor for a specific carbonic anhydrase isozyme, which is overexpressed in certain tumors, can help elucidate the precise role of that enzyme in cancer progression, separate from the functions of other closely related isozymes. ajrconline.org

Furthermore, by attaching fluorescent tags or other reporter groups to the scaffold—a strategy enabled by its functional handles—new molecular probes can be created. These probes could be used to visualize the localization and dynamics of their biological targets within living cells, providing spatial and temporal information that is often difficult to obtain through other methods. The development of 7-aminocoumarin-4-acetic acid (ACA) as a fluorescent probe for enzyme activity demonstrates the power of this approach. nih.gov Applying similar principles to the this compound scaffold could yield novel tools for studying a wide range of biological processes, ultimately contributing to a deeper and more nuanced understanding of cellular function.

Q & A

Q. What are the recommended synthetic routes for (7-Amino-indan-4-yl)-acetic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of indan derivatives with protected amino groups followed by acetic acid coupling. Key intermediates (e.g., 7-nitro-indan derivatives) should be characterized via thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for purity validation . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural motifs, particularly the indan ring and acetic acid moiety.

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Solubility screening in buffered solutions (pH 2–12) is recommended. For polar solvents, dimethyl sulfoxide (DMSO) is commonly used, but stability in aqueous buffers (e.g., PBS) must be validated using UV-Vis spectroscopy to detect aggregation or degradation . Adjusting pH to match physiological conditions (pH 7.4) may enhance solubility due to ionization of the acetic acid group .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in receptor-binding assays involving this compound?

- Methodological Answer : Contradictions in binding affinity (e.g., for neurotransmitter receptors) may arise from assay conditions. To mitigate this:

- Use radioligand displacement assays with standardized controls (e.g., known agonists/antagonists) .

- Account for pH-dependent ionization of the acetic acid group, which may alter receptor interactions .

Q. How can fluorescent derivatives of this compound be designed for cellular uptake studies?

- Methodological Answer :

Q. What computational approaches predict the metabolic stability of this compound?

- Methodological Answer :

Critical Considerations for Experimental Design

- Stereochemical Integrity : The indan ring’s stereochemistry must be preserved during synthesis. Use chiral HPLC columns or circular dichroism (CD) to verify enantiomeric purity .

- Toxicity Screening : Evaluate cytotoxicity in primary cell lines (e.g., hepatocytes) using MTT assays , as amino-acetic acid derivatives may exhibit cell-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.